DL-alpha-Tocopherol-d9
Description
Contextualizing DL-alpha-Tocopherol within Vitamin E Research
Vitamin E is a fat-soluble antioxidant essential for human health. nih.gov It exists in various forms, with alpha-tocopherol (B171835) being the most biologically active. tandfonline.comtandfonline.com DL-alpha-tocopherol is a synthetic mixture of all eight stereoisomers of alpha-tocopherol. nih.gov Research on DL-alpha-tocopherol is crucial for understanding its antioxidant effects and its potential role in mitigating conditions like atherosclerosis and Alzheimer's disease. clinicaltrials.eu
Rationale for Deuterium (B1214612) Labeling in Tocopherol Research
The use of deuterium-labeled compounds, such as DL-alpha-Tocopherol-d9, has revolutionized the study of vitamin E. Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in human studies. Its greater mass compared to hydrogen allows it to be easily distinguished and traced using mass spectrometry techniques.
Advantages of Stable Isotope Labeling for Tracing and Quantification
Stable isotope labeling offers significant advantages in research. It allows scientists to track the absorption, distribution, metabolism, and excretion of a specific dose of a compound without interference from the endogenous (naturally present) forms of the compound in the body. This method provides high accuracy and precision in quantifying the compound and its metabolites in complex biological samples like plasma and tissues. nih.gov
The use of deuterated standards, such as this compound, helps to compensate for matrix effects and ion suppression in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to more reliable and accurate measurements. nih.govfau.de This has been instrumental in providing reliable biokinetic data on vitamin E uptake and retention. tandfonline.com
Role as an Exogenous Internal Standard in Complex Biological Systems
In analytical chemistry, an internal standard is a substance added in a constant amount to samples, the standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. This compound is an ideal exogenous internal standard for the quantification of unlabeled alpha-tocopherol in biological matrices. Because it has nearly identical chemical and physical properties to the unlabeled compound, it behaves similarly during extraction and analysis, but its different mass allows it to be distinguished by a mass spectrometer. nih.gov This ensures precise and accurate quantification of vitamin E levels. nih.govnih.gov
Overview of Key Research Domains Utilizing this compound
This compound and other deuterated tocopherols (B72186) are extensively used in several key research areas:
Bioavailability and Biokinetics: Studies have used deuterated tocopherols to determine the relative bioavailability of different forms of vitamin E, such as natural (RRR-α-tocopherol) versus synthetic (all-rac-α-tocopherol) forms. nih.govnih.gov These studies have provided crucial insights into how the body absorbs and utilizes different vitamin E supplements. For instance, research has shown that the natural form of vitamin E has approximately twice the bioavailability of the synthetic form. nih.gov
Metabolism Studies: Researchers use deuterated tocopherols to trace the metabolic fate of vitamin E in the body. This includes identifying and quantifying various metabolites, which helps in understanding the complete metabolic pathway of vitamin E. nih.govunl.edu
Oxidative Stress Research: The kinetics of vitamin E metabolism in organisms under oxidative stress from conditions like chronic inflammation or smoking can be studied using stable isotope-labeled tocopherols.
Analytical Method Development: this compound is critical in the development and validation of new analytical methods, such as LC-MS/MS, for the sensitive and accurate measurement of vitamin E and its metabolites in biological samples. nih.govcapes.gov.brclinlabint.com
Below is a table summarizing key research findings from studies that utilized deuterated tocopherols.
| Research Focus | Key Findings | Citations |
| Bioavailability | The bioavailability of natural RRR-α-tocopherol is approximately twice that of synthetic all-rac-α-tocopherol. | nih.gov |
| Bioavailability | The relative bioavailability of RRR- vs. all-rac-α-tocopheryl acetate (B1210297) is significantly greater than the previously accepted ratio of 1.36. | nih.gov |
| Biokinetics | The liver preferentially secretes the natural (RRR) stereoisomer of α-tocopherol into the plasma. | tandfonline.comtandfonline.com |
| Biokinetics | The disappearance rate of α-tocopherol from plasma is dependent on circulating lipid concentrations. | nih.govusda.gov |
| Metabolism | Deuterated tocopherols enable the simultaneous quantification of α-tocopherol and its long-chain metabolites in plasma. | nih.gov |
| Analytical Methodology | LC-MS/MS methods using deuterated internal standards provide high accuracy and precision for vitamin E quantification. | nih.govcapes.gov.br |
Table of Compounds Mentioned:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SUJHKIPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Characterization of Deuterated Alpha Tocopherol Analogues
Methodologies for Deuterium (B1214612) Incorporation into Tocopherol Structures
The introduction of deuterium into the tocopherol framework can be achieved through several synthetic strategies. These methods are designed to place the deuterium labels at specific positions within the molecule, often targeting the methyl groups on the chromanol ring.
Deuteromethylation Techniques (e.g., Deuteromethylation of delta-Tocopherol)
A common and effective method for synthesizing deuterated alpha-tocopherol (B171835) is through the deuteromethylation of delta-tocopherol (B132067). nih.gov This process involves the introduction of deuterated methyl groups onto the aromatic ring of the delta-tocopherol precursor. One established procedure treats δ-tocopherol with deutero-paraformaldehyde ((CD2O)n) and a catalyst such as tin(II) chloride (SnCl2), followed by quenching with a deuterated acid like deuterium chloride in deuterium oxide (DCl/D2O) to yield d6-α-tocopherol. nih.gov This particular method has been reported to produce purified d6-α-tocopherol with a yield of 36.2% and a purity of 99.0%. nih.gov
Another approach involves the methylation of non-α-tocopherols (β-, γ-, and δ-tocopherols) using formaldehyde (B43269) in the presence of an ester of phosphoric or phosphorous acid at elevated temperatures, followed by catalytic hydrogenation. google.com While this method primarily describes methylation, the use of deuterated formaldehyde would similarly yield deuterated alpha-tocopherol. The reaction of 2,3,5-trimethylhydroquinone with phytol (B49457) or isophytol (B1199701) in the presence of an acid catalyst is a fundamental industrial synthesis route for DL-alpha-tocopherol. wikipedia.orggoogle.com By employing deuterated starting materials or reagents in variations of these core synthetic routes, compounds like DL-alpha-Tocopherol-d9 can be produced. For instance, a custom synthesis of deuterated (trimethyl-d9) α-tocopheryl phosphate (B84403) involved hydrolyzing d9-α-tocopheryl acetate (B1210297) to d9-α-tocopherol, which was then reacted with phosphorus oxychloride. nih.gov
Stereochemical Considerations in Deuterated Tocopherol Synthesis (e.g., DL-racemic vs. RRR-configurations)
The stereochemistry of tocopherols (B72186) is a critical aspect, as the different stereoisomers can exhibit varying biological activities. nih.govceu.es Natural α-tocopherol possesses the RRR-configuration at its three chiral centers (2, 4', and 8'). nih.govlumenlearning.com In contrast, synthetic α-tocopherol, often designated as DL-α-tocopherol or all-rac-α-tocopherol, is an equimolar mixture of all eight possible stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, SSS). wikipedia.orgnih.govmdpi.com
The synthesis of this compound, as the "DL" designation implies, results in a racemic mixture of these stereoisomers. nih.gov The synthesis typically starts from achiral or racemic precursors, such as trimethylhydroquinone (B50269) and isophytol, leading to the formation of all possible stereoisomers. chemicalbook.comgoogle.com Achieving a specific stereoisomer, like the natural RRR-form, requires more complex, stereoselective synthetic strategies or the use of chiral starting materials derived from natural sources. acs.org For many applications, particularly those where the primary goal is to provide a stable isotope-labeled internal standard for mass spectrometry, the all-racemic form (this compound) is suitable and more cost-effective to synthesize. mdpi.com
Advanced Analytical Approaches for Isotopic Purity and Structural Elucidation
Following synthesis, it is imperative to verify the chemical and isotopic purity of the deuterated tocopherol analogue, as well as to confirm the position of the deuterium labels. This is accomplished using a combination of advanced analytical techniques.
Mass Spectrometry-Based Characterization (e.g., Verification of Isotopic Purity and Labeling Position)
Mass spectrometry (MS) is the primary tool for characterizing deuterated compounds like this compound. It allows for the precise determination of the molecular weight, confirming the incorporation of the desired number of deuterium atoms. mdpi.com For instance, the mass difference between the deuterated and unlabeled compounds can be clearly observed. In one study, a mass shift of m/z 6 was used to separate deuterated (d6) α-tocopherol metabolites from their unlabeled counterparts, ensuring no isobaric interferences. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for both the quantification and structural confirmation of deuterated tocopherols. researchgate.netdntb.gov.ua By monitoring specific mass transitions (from the precursor ion to a product ion), the identity and purity of the labeled compound can be confirmed. For example, the transition from m/z 433 ([M+H]+) to m/z 167 (representing the loss of the phytyl tail) can be monitored for deuterated α-tocopherol, while the transition from m/z 431 to m/z 165 is monitored for the non-labeled form. nih.gov The isotopic purity of a d6-α-tocopheryl acetate has been reported to be 86%, with the distribution of other deuterated species also quantifiable. researchgate.net
Table 1: Mass Spectrometry Data for Tocopherol Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Purity (%) | Reference |
|---|---|---|---|---|
| d6-α-13′-COOH | 467.3 ([M+H]⁺) | - | - | nih.gov |
| α-13′-COOH | 461.3 ([M+H]⁺) | - | - | nih.gov |
| [5-¹⁴CH₃]-RRR-α-Tocopherol | 433 ([M+H]⁺) | 167 | 81.87 | nih.gov |
| Unlabeled α-Tocopherol | 431 ([M+H]⁺) | 165 | - | nih.gov |
| d6-all-rac-α-Tocopheryl Acetate | - | - | 86 | researchgate.net |
Chromatographic Purity Determination of Synthesized Compounds
High-performance liquid chromatography (HPLC) is the most widely used technique for determining the chemical purity of synthesized tocopherols and for separating different vitamers and stereoisomers. aocs.org Both normal-phase (NP) and reversed-phase (RP) HPLC methods are employed. aocs.org For purity assessment, a synthesized compound is analyzed, and the peak area of the target compound is compared to the total area of all peaks in the chromatogram. A d6-α-tocopherol standard was determined to have 99.0% purity by HPLC-MS. nih.gov
When stereochemical purity is a concern, specialized chiral chromatography columns are used to separate the different stereoisomers. nih.gov For instance, HPLC with a Chiralcel OD-H column has been used to separate α-tocotrienol methyl ether enantiomers. nih.gov While this compound is a racemic mixture, HPLC can confirm the absence of other chemical impurities. The combination of HPLC with detectors like UV or fluorescence (FLD) provides high sensitivity and selectivity for tocopherol analysis. aocs.org
Table 2: Chromatographic Purity of Synthesized Tocopherols
| Compound | Purity (%) | Analytical Method | Reference |
|---|---|---|---|
| d6-α-Tocopherol | 99.0 | HPLC-MS | nih.gov |
| d6-α-13′-COOH | 95.9 | HPLC-MS | nih.gov |
| d6-α-13′-OH | 99.8 | HPLC-MS | nih.gov |
| [5-¹⁴CH₃]-RRR-α-Tocopherol | 96.25 | HPLC | nih.gov |
Advanced Analytical Methodologies Employing Dl Alpha Tocopherol D9 As an Internal Standard and Tracer
Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. msacl.org This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. msacl.org By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, the concentration of the native analyte can be determined with high accuracy. DL-alpha-Tocopherol-d9, with its nine deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of alpha-tocopherol (B171835). medchemexpress.commedchemexpress.com
Quantitative Analysis of alpha-Tocopherol and its Metabolites
The use of this compound and other deuterated analogs is fundamental for the accurate quantification of alpha-tocopherol and its various metabolites in biological samples like plasma and serum. nih.govresearchgate.netnih.gov Research has demonstrated the successful use of deuterium-labeled internal standards (d6-α-TOH, d6-α-13′-COOH, d6-α-13′-OH) for the simultaneous measurement of α-tocopherol (α-TOH) and its long-chain metabolites, α-13′-carboxychromanol (α-13′-COOH) and α-13′-hydroxychromanol (α-13′-OH). nih.govresearchgate.net This approach is crucial because the concentrations of the parent vitamin and its metabolites can differ by several orders of magnitude, with α-tocopherol present in micromolar (µmol/L) ranges and its metabolites in nanomolar (nmol/L) ranges. nih.govresearchgate.netresearchgate.net
A study successfully employed a gas chromatography/tandem mass spectrometry (GC/MS/MS) method with a tabletop quadrupole ion trap mass spectrometer for the quantification of alpha-tocopherol in plasma. nih.govacs.org This method utilized 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PC-TMS) as an internal standard and demonstrated subfemtomole sensitivity. nih.govacs.org
Compensation for Matrix Effects and Ion Suppression in Complex Samples
Biological samples such as plasma and serum are inherently complex, containing a multitude of substances that can interfere with the analysis. nih.govresearchgate.netnih.gov These "matrix effects" can either enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.govresearchgate.netnih.gov
The co-elution of the deuterated internal standard with the native analyte ensures that both compounds experience the same matrix effects. nih.govresearchgate.net By calculating the ratio of the analyte to the internal standard, these variations are effectively canceled out. nih.govresearchgate.net Studies have shown that using stable isotopically labeled internal standards (SIL-IS) like this compound is crucial for compensating for these effects, although the choice of sample preparation and the calibration model also play significant roles. nih.gov For instance, one study found that even with SIL-IS, a strong concentration dependence on matrix effects was observed, highlighting the complexity of these interactions. nih.gov Another study reported that for α-tocopherol, significant matrix effects of on average 54.0% were noted with electrospray ionization (ESI), which were mitigated by using a different ionization technique. kuleuven.be
Enhancement of Analytical Precision and Accuracy in Quantification
The use of this compound as an internal standard in SIDMS significantly improves the precision and accuracy of quantitative analyses. nih.govresearchgate.netnih.gov Precision refers to the reproducibility of the measurement, while accuracy indicates how close the measured value is to the true value.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of a wide range of compounds, including vitamin E and its metabolites. nih.govresearchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jcpsp.pk
Development of High-Throughput and Sensitive LC-MS/MS Methods
The demand for analyzing large numbers of samples in clinical and research settings has driven the development of high-throughput and sensitive LC-MS/MS methods. nih.govnih.gov The use of this compound and other deuterated standards is integral to these advancements. nih.govresearchgate.net
Recent methods have focused on streamlining sample preparation and reducing analysis time. nih.govresearchgate.net For example, the use of solid-phase extraction (SPE) with materials like HybridSPE® has simplified sample cleanup, enhanced analyte recovery, and improved sensitivity. nih.govnih.gov Coupled with ultra-high-performance liquid chromatography (UHPLC), which allows for faster separations, these methods significantly accelerate the analytical workflow, making them suitable for large-scale studies. nih.govresearchgate.netjcpsp.pk
The sensitivity of these methods is remarkable. A GC/MS/MS method reported a detection limit of 178 amol (89.6 fg) and a lower limit of quantification of 700 amol (350 fg) for derivatized alpha-tocopherol. nih.govacs.org An LC-MS/MS method for various vitamin E compounds and metabolites reported limits of detection ranging from 8 to 330 pg/mL. nih.gov
Simultaneous Quantification of Parent Compound and Long-Chain Metabolites (e.g., alpha-13′-COOH, alpha-13′-OH)
A significant achievement in the field is the development of LC-MS/MS methods capable of simultaneously quantifying both the parent α-tocopherol and its long-chain metabolites, such as α-13′-COOH and α-13′-OH, in a single analytical run. nih.govresearchgate.net This was previously a major challenge due to the vast concentration differences between these analytes. nih.govresearchgate.netresearchgate.net
A novel method utilized deuterium-labeled internal standards (d6-α-TOH, d6-α-13′-COOH, d6-α-13′-OH) and a pentafluorophenyl-based core-shell chromatography column to achieve baseline separation of both the parent vitamin and its metabolites. nih.govresearchgate.net This approach allows for the accurate measurement of compounds that span up to three orders of magnitude in concentration. nih.govresearchgate.net To handle the high concentration of α-tocopherol without saturating the detector, the method employed MS³ transitions to "dilute" the signal, enabling a linear response. mdpi.com
The ability to measure both the parent compound and its metabolites simultaneously provides a more comprehensive picture of vitamin E status and metabolism. This is crucial for understanding the biological roles of these long-chain metabolites, which have been shown to possess anti-inflammatory and lipid-regulatory properties. researchgate.net
Table of Research Findings
| Analytical Method | Internal Standard(s) | Matrix | Key Findings & Performance Metrics | Reference(s) |
| LC-MS/MS | d6-α-TOH, d6-α-13′-COOH, d6-α-13′-OH | Human Serum | Simultaneous quantification of α-TOH and its long-chain metabolites (α-13′-COOH, α-13′-OH) despite large concentration differences. Streamlined sample preparation with SPE. | nih.gov, researchgate.net |
| GC/MS/MS | 2,2,5,7,8-pentamethyl-6-chromanol (PC-TMS) | Plasma | Subfemtomole sensitivity. LOD: 178 amol, LLOQ: 700 amol. Within- and between-day precision averaged 5.8%. | nih.gov, acs.org |
| LC-MS/MS | Hexa-deuterated α-tocopherol | Serum | High-throughput method with retention time of 3.0 ± 0.1 minutes. Recovery: 96.5-99.8%. Intra-day CV: 4.2-4.9%, Inter-day CV: 5.0-5.9%. | jcpsp.pk |
| UHPLC-MS/MS | Deuterated standards | Plasma | Investigation of matrix effects with different sample preparation methods and calibration models. SIL-IS crucial for compensation. | nih.gov |
| LC-MS/MS | Deuterated α-tocopherol and deuterated long-chain metabolites | Plasma | Simultaneous detection and quantification of α-tocopherol and its long-chain metabolites (13′-COOH, 13′-OH). | mdpi.com |
Optimization of Chromatographic Conditions (e.g., Column Chemistry, Mobile Phase Composition)
The successful separation of alpha-tocopherol from its isomers (beta-, gamma-, and delta-tocopherol) and other matrix components is critically dependent on the optimization of chromatographic conditions. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, with the choice of column chemistry and mobile phase being paramount for achieving the desired resolution and sensitivity.
For High-Performance Liquid Chromatography (HPLC) , both normal-phase (NP) and reversed-phase (RP) systems are utilized.
Reversed-Phase (RP) HPLC: This is the most common approach, often favored for its robustness and reproducibility. notulaebotanicae.ro C18-bonded silica (B1680970) columns are widely used; however, they typically co-elute β- and γ-tocopherols. notulaebotanicae.roaocs.org For more comprehensive separation, C30 columns can separate α-tocopherol and all tocotrienols. aocs.org A pentafluorophenyl (PFP) stationary phase has also demonstrated excellent baseline separation of all four tocopherol homologues. nih.govresearchgate.net The mobile phase in RP-HPLC commonly consists of mixtures of organic solvents like methanol, acetonitrile (B52724), and water. notulaebotanicae.ronih.govnih.gov For instance, a mobile phase of methanol-water (95:5, v/v) has been shown to provide a significant gain in mass spectrometry signal compared to acetonitrile-water mixtures. nih.govresearchgate.net
Normal-Phase (NP) HPLC: NP-HPLC on silica columns offers superior separation of all eight tocol (B1682388) isomers (four tocopherols (B72186) and four tocotrienols). aocs.org Mobile phases typically consist of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as 1,4-dioxane (B91453), 2-propanol, or ethyl acetate (B1210297). aocs.orgptfarm.pl
For Gas Chromatography (GC) , analysis typically involves converting tocopherols to their more volatile O-trimethylsilyl (TMS) derivatives. nih.govresearchgate.net Separation is achieved on capillary columns, such as a DB-5 column, which provides efficient separation for subsequent mass spectrometric detection. nih.govacs.org
Table 1: Optimized Chromatographic Conditions for Tocopherol Analysis
| Technique | Column Chemistry | Mobile Phase / Carrier Gas | Key Findings |
|---|---|---|---|
| RP-HPLC | Alltima C18 | Acetonitrile and Methanol (50:50, v/v) | Rapid separation (<10 min) of α-, (β+γ)-, and δ-tocopherols. notulaebotanicae.ro |
| RP-HPLC | Pentafluorophenyl (PFP) | Methanol-Water (95:5, v/v) | Achieved baseline separation of all four tocopherol homologues (α, β, γ, δ). nih.gov |
| RP-HPLC | ODS HYPERSIL C18 | Gradient of Methanol and Water | Optimized for the rapid separation of vitamins A and E in serum. nih.gov |
| NP-HPLC | Silica | Hexane with 1,4-dioxane (4-5% v/v) | Provides excellent selectivity and separation of all eight tocol isomers. aocs.org |
| Chiral HPLC | Chiralcel OD-H | 1% propan-2-ol in n-hexane (v/v) | Good separation of d- and l-α-tocopherol stereoisomers. ptfarm.pl |
| GC-MS | DB-5 Capillary Column | Helium (Carrier Gas) | Used for rapid analysis of O-trimethylsilyl derivatized α-tocopherol. nih.govacs.org |
Mass Spectrometry Detection Strategies (e.g., MS²/MS³ Transitions, Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI))
Mass spectrometry (MS) is the preferred detection method when using isotopically labeled internal standards like this compound due to its high selectivity and sensitivity. The choice of ionization source and the specific mass transitions monitored are critical for accurate quantification.
Ionization Source Comparison:
Atmospheric Pressure Chemical Ionization (APCI): For tocopherols, APCI is often superior to ESI. nih.govresearchgate.net Studies have shown that negative ion mode APCI provides a more efficient and stable signal, producing the target deprotonated pseudo-molecular ions [M-H]⁻. nih.govnih.gov It demonstrates a wider linear range, lower detection limits, and is less susceptible to matrix effects and solvent composition compared to ESI. nih.govresearchgate.net
Electrospray Ionization (ESI): While widely used, ESI can be less efficient for tocopherols. Positive ion ESI can result in the competitive formation of both protonated ions [M+H]⁺ and molecular ions [M]⁺, which can negatively impact signal repeatability. nih.govresearchgate.net However, ESI is still effectively used, particularly in LC-MS/MS methods for analyzing tocopherol and its metabolites. nih.govmdpi.com One study noted significant matrix effects for α-tocopherol with ESI that were not observed with a newer UniSpray (US) ionization technique. kuleuven.be
Tandem Mass Spectrometry (MS/MS and MS³): Tandem MS (MS/MS) enhances specificity by monitoring the fragmentation of a specific parent ion into a product ion. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is essential for distinguishing the analyte from background noise. For high concentration analytes like α-tocopherol, MS³ transitions can be used to "dilute" the signal and maintain a linear response at the detector. nih.govmdpi.com The distinct mass difference between unlabeled α-tocopherol and this compound allows for their simultaneous, unambiguous detection and quantification.
Table 2: Mass Spectrometry Detection Strategies for α-Tocopherol
| Analyte/Internal Standard | Ionization Source/Mode | Monitored Transition (m/z) | Method | Key Findings |
|---|---|---|---|---|
| α-Tocopherol | APCI / Negative Ion | [M-H]⁻ | LC-MS | APCI in negative mode was more efficient and sensitive than ESI. nih.govnih.gov |
| α-Tocopherol | ESI / Positive Ion | 431.2 → 165.1 | LC-MS/MS | Quantitative MRM transition for α-tocopherol. frontiersin.org |
| d6-α-Tocopherol | ESI / Positive Ion | 437.3 → 171.0 | LC-MS/MS | Quantitative MRM transition for the deuterated internal standard. nih.govmdpi.com |
| VEA-(trimethyl-d9) | ESI / Positive Ion | 482.1 → 174.1 | LC-MS/MS | MRM transition for deuterated vitamin E acetate internal standard. frontiersin.org |
| α-Tocopherol | ESI / Positive Ion | 431.3 → 165.0 → 137.0 | LC-MS³ | MS³ transition used to "dilute" the signal for high concentration samples. nih.govmdpi.com |
| d6-α-Tocopherol | ESI / Positive Ion | 437.3 → 171.0 → 143.0 | LC-MS³ | MS³ transition for the deuterated internal standard. nih.govmdpi.com |
Other Chromatographic Techniques Utilizing Labeled Standards
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV-Vis Detection
Before the widespread adoption of LC-MS, HPLC with either fluorescence (FLD) or ultraviolet-visible (UV-Vis) detection was the standard for tocopherol analysis. These methods also benefit from the inclusion of an internal standard to ensure accuracy.
Fluorescence Detection (FLD): This is the most common optical detection method for tocopherols due to its high sensitivity and selectivity. notulaebotanicae.rodss.go.th The native fluorescence of the chromanol ring in tocopherols allows for their detection at low concentrations. Typical wavelengths used are an excitation of 290–296 nm and an emission of 325–330 nm. notulaebotanicae.roaocs.orggerli.com FLD is significantly more sensitive than UV detection for tocopherols. dss.go.th
UV-Vis Detection: This method is less sensitive than fluorescence but can be used for quantification at higher concentrations. dss.go.th The absorbance maxima for alpha-tocopherol is around 292-295 nm. nih.gov A key limitation of FLD is its inability to detect non-fluorescent tocopherol esters, such as tocopheryl acetate, necessitating the use of a UV detector for simultaneous analysis if these compounds are also of interest. dss.go.th
Table 3: HPLC with Optical Detection for Tocopherol Analysis
| Detector Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |
|---|---|---|---|
| Fluorescence (FLD) | 290 | 325 | Method developed for rapid quantification in vegetable oils; good limit of detection (9 ng/g for α-tocopherol). notulaebotanicae.ro |
| Fluorescence (FLD) | 290-296 | 325-330 | Commonly used wavelength ranges for tocopherols; noted for high sensitivity. aocs.org |
| Fluorescence vs. UV | 295 (FLD) / 295 (UV) | 330 (FLD) | Fluorescence detection was found to be considerably more sensitive than UV absorbance for tocopherol analysis in serum. dss.go.th |
| UV-Vis (PDA) | 295 | N/A | Used to measure the absorbance maximum of α-tocopherol standard. nih.gov |
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For tocopherol analysis, GC is almost exclusively paired with mass spectrometry, as GC-MS provides the necessary sensitivity and specificity, especially when using deuterated internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the comprehensive assessment of vitamin E status. nih.gov Prior to analysis, tocopherols are typically derivatized to increase their volatility and thermal stability, most commonly by converting them to trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as d3- or d6-α-tocopherol, allows for highly accurate quantification via isotope dilution mass spectrometry. nih.govnih.gov The analysis is performed by selected ion monitoring (SIM) of characteristic fragment ions of both the native tocopherol and its deuterated standard. nih.govresearchgate.net This approach offers high selectivity and can achieve subfemtomole sensitivity. nih.govacs.org While GC-FID can be used for lipid analysis, it lacks the specificity of MS detection and is not the preferred method for analyses requiring labeled internal standards for high-accuracy quantification.
Rigorous Sample Preparation Strategies for Diverse Research Matrices
Extraction Techniques (e.g., Solid Phase Extraction (SPE), Liquid-Liquid Extraction with Hexane or Ethyl Acetate)
The primary goal of sample preparation is to efficiently extract tocopherols from a complex matrix (e.g., plasma, serum, tissues, oils) while removing interfering substances like fats and proteins. creative-proteomics.com The addition of a deuterated internal standard like this compound at the beginning of this process is crucial to account for any analyte loss during extraction and cleanup.
Liquid-Liquid Extraction (LLE): LLE is a classic and widely used technique. It involves precipitating proteins, often with ethanol (B145695), and then extracting the lipid-soluble vitamins into an immiscible organic solvent. researchgate.netnih.gov Common extraction solvents include hexane, ethyl acetate, or mixtures thereof. aocs.orggerli.comnih.gov For samples with high-fat content, a saponification (alkaline hydrolysis) step is often performed before LLE to break down triglycerides and release the tocopherols, which are then extracted into a nonpolar solvent. researchgate.netgerli.com Antioxidants like ascorbic acid or pyrogallol (B1678534) are frequently added during saponification to prevent the degradation of the tocopherols. aocs.org
Solid Phase Extraction (SPE): SPE is a more modern technique that offers advantages in terms of reduced solvent consumption, potential for automation, and effective sample cleanup and concentration. aocs.orgresearchgate.net Various sorbents can be used, including C18 silica for reversed-phase extraction, silica for normal-phase, and specialized porous polymers. aocs.orgresearchgate.netnih.gov For example, a sample can be loaded onto an SPE cartridge (e.g., C18 or HybridSPE®), interfering compounds washed away, and the purified tocopherols eluted with an appropriate solvent like acetonitrile or methanol. nih.govmdpi.comnih.gov SPE has been shown to be a highly effective method for isolating tocopherols from diverse matrices such as nutritional supplements, serum, and vegetable oils. nih.govresearchgate.netnih.gov
Table 4: Common Sample Preparation Techniques for Tocopherol Analysis
| Technique | Key Reagents / Sorbents | Common Matrices | Key Procedural Steps & Findings |
|---|---|---|---|
| LLE with Saponification | KOH, Ethanol, Hexane/Ethyl Acetate | Fatty tissues, Oils | Saponification with KOH removes excess fats; tocopherols are then extracted into the organic phase. gerli.com |
| LLE | Ethanol, Hexane | Serum, Plasma | Protein precipitation with ethanol followed by extraction with hexane. nih.gov |
| SPE | C18 Cartridge, Acetonitrile | Emulsified Nutritional Supplements | Sample applied to cartridge, and tocopherol acetate eluted with acetonitrile; achieved >90% recovery. nih.gov |
| SPE | HybridSPE® Cartridge, Acetonitrile | Human Serum | Provides streamlined sample prep with enhanced analyte recovery and sensitivity for LC-MS/MS analysis. nih.govmdpi.com |
| SPE | Porous Polymers (e.g., Porapak Q) | Vegetable Oils | Compared favorably to LLE for the extraction of tocopherols after saponification. researchgate.net |
Deproteinization and Saponification Procedures for Biological Samples
The accurate measurement of tocopherols in biological matrices necessitates rigorous sample preparation to remove interfering substances like proteins and fats. This compound is introduced early in this process to account for any loss of the native analyte.
Deproteinization: This is the initial step for plasma or serum samples. It involves the precipitation of proteins, which can otherwise interfere with chromatographic analysis. A common method involves the addition of a solvent like ethanol or methanol. For instance, in one method, a 200 µL plasma sample is deproteinized with 200 µL of ethanol containing the this compound internal standard. This mixture is then vortexed to ensure complete protein precipitation before centrifugation to separate the protein-free supernatant.
Saponification: For tissue samples or to measure both free and esterified forms of tocopherols, saponification is required. This process uses a strong alkali, such as potassium hydroxide (B78521) (KOH), along with heat to break down lipids and release the tocopherols. This compound is added prior to saponification to track the efficiency of the entire process. A typical procedure might involve homogenizing tissue in an ethanol solution containing the internal standard, followed by the addition of KOH and heating at temperatures around 70-100°C for approximately 30 minutes. Antioxidants like ascorbic acid or pyrogallol are often added to prevent the degradation of tocopherols during this high-temperature step. After saponification, the tocopherols are extracted into an organic solvent like hexane or ethyl acetate.
Methodological Considerations for Various Sample Types
The choice of sample preparation technique is highly dependent on the matrix being analyzed. The stability and extraction efficiency of this compound make it suitable for a wide array of sample types.
Plasma/Serum: These are the most common matrices for assessing vitamin E status. The primary challenge is the high protein content. A direct solvent precipitation (deproteinization) is often sufficient. The internal standard is added to the precipitation solvent to ensure accurate correction for any variations in the extraction volume and subsequent analytical steps.
Tissues: Tissues present a more complex matrix due to their high lipid content and cellular structure. Homogenization is a critical first step, followed by saponification to release tocopherols from fat globules and cell membranes. The robustness of this compound ensures it withstands the harsh saponification conditions, providing a reliable measure of analytical recovery.
Cell Culture Media: Analysis of cell culture media can provide insights into cellular uptake and metabolism of tocopherols. Sample preparation is generally simpler than for tissues, often involving a straightforward liquid-liquid extraction after the addition of the deuterated internal standard.
Food Matrices: Quantifying tocopherols in foods is essential for nutritional analysis. The complexity of food matrices, which can be high in fats, fiber, and various interfering compounds, often necessitates a saponification step. This compound is an ideal internal standard to navigate the variability in extraction efficiency from these diverse and complex samples.
Comprehensive Validation Parameters for Analytical Methods Incorporating Labeled Standards
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. The use of this compound as an internal standard is integral to achieving high-quality validation results.
Linearity and Calibration Range Determination
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of standards containing known concentrations of α-tocopherol and a fixed concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
The table below shows a representative calibration curve for α-tocopherol using this compound as an internal standard.
| α-Tocopherol Concentration (µg/mL) | Peak Area Ratio (α-Tocopherol / this compound) |
| 0.5 | 0.12 |
| 1.0 | 0.25 |
| 5.0 | 1.24 |
| 10.0 | 2.51 |
| 25.0 | 6.23 |
| 50.0 | 12.55 |
The calibration range is established to cover expected physiological or experimental concentrations. For plasma α-tocopherol, a typical range might be from 0.5 to 50 µg/mL. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are crucial parameters for determining the sensitivity of the method.
These limits are typically determined by analyzing samples with low concentrations of α-tocopherol and are often defined based on the signal-to-noise ratio (S/N), where the LOD is commonly defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. The use of a deuterated internal standard like this compound does not directly lower the instrument's detection limit but improves the reliability of measurements at these low levels by correcting for variability.
| Parameter | Typical Value (µg/mL) | Basis for Determination |
| LOD | 0.05 - 0.1 | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | 0.15 - 0.5 | Signal-to-Noise Ratio (S/N) of 10:1 |
Assessment of Precision
Precision refers to the closeness of repeated measurements of the same sample and is a measure of random error. It is typically expressed as the relative standard deviation (RSD).
Intra-day Precision: This is assessed by analyzing replicate samples (usually at low, medium, and high concentrations) within the same day.
Inter-day Precision: This is determined by analyzing the same replicate samples on different days to evaluate the long-term stability and reproducibility of the method.
For a validated method, the RSD for both intra- and inter-day precision should generally be less than 15%.
| Concentration Level | Intra-day RSD (%) | Inter-day RSD (%) |
| Low (e.g., 1 µg/mL) | < 10% | < 12% |
| Medium (e.g., 10 µg/mL) | < 8% | < 10% |
| High (e.g., 40 µg/mL) | < 5% | < 8% |
Recovery Efficiency and Reproducibility from Spiked Samples
Recovery experiments are performed to evaluate the accuracy of a method by measuring the amount of analyte extracted from a matrix compared to the amount initially added (spiked). Samples are spiked with known amounts of α-tocopherol at different concentration levels (low, medium, and high) before extraction. The presence of this compound throughout the process corrects for losses during extraction and sample handling.
The recovery is calculated as: Recovery (%) = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration] x 100
Acceptable recovery is typically in the range of 85-115%.
| Matrix | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Plasma | 5 | 98.2 | 4.5 |
| 25 | 101.5 | 3.1 | |
| Tissue Homogenate | 10 | 94.7 | 6.2 |
| 50 | 97.1 | 5.4 |
The consistent and high recovery rates across different matrices and concentrations, as shown in the table, underscore the effectiveness of using this compound to ensure accurate quantification in complex biological samples.
Investigation of Tocopherol Metabolism and Kinetics Using Isotope Labeled Tracers
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways in Research Models
Studies utilizing deuterated tocopherols (B72186) have been fundamental in demonstrating that the preferential retention of α-tocopherol in plasma is a result of metabolic processes within the liver. annualreviews.org These tracers have enabled detailed kinetic analyses, revealing the rapid recycling of plasma RRR-α-tocopherol and showing that the entire plasma pool is replaced daily. psu.edu
Tissue-Specific Distribution and Accumulation (e.g., Adrenals, Ovaries, Adipose Tissue, Heart)
Following its release from the liver in VLDLs, α-tocopherol is distributed to various tissues throughout the body. fao.org Kinetic studies with deuterated tocopherol have revealed that there is a rapid equilibration of new tocopherol in tissues like erythrocytes, liver, and spleen. fao.org In contrast, turnover is much slower in tissues such as the heart, muscle, and adipose tissue. fao.org
The majority of the body's vitamin E is stored in adipose tissue. lumenlearning.comlumenlearning.com Studies in rats have shown that both liver and adipose tissue accumulate tocopherol at a rapid rate. nih.gov However, upon cessation of supplementation, liver tocopherol levels decrease quickly, while adipose tissue levels decline very slowly, suggesting the liver is a major short-term storage organ. nih.gov Other tissues that accumulate α-tocopherol include the adrenals and lungs, particularly in membranes of mitochondria and endoplasmic reticulum where free radical production is high. fao.org The brain is notably resistant to both depletion and repletion of vitamin E. fao.org
Excretion Pathways and Identification of Metabolites in Feces and Urine
The primary route of vitamin E excretion is through the bile, which is then eliminated in the feces. lumenlearning.comlumenlearning.com This pathway removes unabsorbed tocopherol as well as vitamin E homologues that are not selected by the hepatic α-TTP. fao.orgoregonstate.edu A secondary excretion pathway involves the kidneys, where vitamin E is metabolized to become more water-soluble and is then excreted in the urine. lumenlearning.comlumenlearning.com
The metabolism of α-tocopherol primarily occurs in the liver. The process begins with ω-hydroxylation of the phytyl tail by cytochrome P450 enzymes, followed by β-oxidation, which shortens the side chain. oregonstate.edunih.gov This process results in the formation of water-soluble metabolites, primarily carboxyethyl hydroxychromans (CEHCs), which can be conjugated with glucuronide or sulfate (B86663) before being excreted in the urine or bile. oregonstate.edu Studies using deuterated tocopherols have been crucial in identifying and quantifying these metabolites. For instance, research has shown that a higher proportion of γ-tocopherol is metabolized and excreted as γ-CEHC compared to the α-tocopherol that is converted to α-CEHC. nih.govresearchgate.net
Characterization of alpha-Tocopherol (B171835) Metabolites and their Formation Pathways
The metabolism of α-tocopherol involves a series of enzymatic reactions that lead to the formation of various metabolites. These metabolic pathways not only serve to eliminate excess vitamin E but also, in some cases, produce compounds with their own biological activities. mdpi.com
Identification of Phase I and Phase II Metabolites (e.g., alpha-Tocopheryl Quinone, Carboxyethyl Hydroxychroman (CEHC) Metabolites)
The metabolism of α-tocopherol can be broadly categorized into two types of pathways: oxidation of the chromanol ring and degradation of the phytyl tail.
Oxidation of the Chromanol Ring: The primary oxidation product of α-tocopherol is α-tocopheryl quinone. psu.edufao.org This is formed when the tocopheroxyl radical, generated during the antioxidant activity of α-tocopherol, reacts further. psu.edunih.gov The α-tocopheryl quinone can then be reduced to α-tocopheryl hydroquinone. psu.edu Under certain conditions, the oxidized forms can undergo hydrolysis to form hydroxy para-quinone hemiketals and quinones. mdpi.com The formation of α-tocopheryl quinone has been shown to correlate with α-tocopherol levels after supplementation. mdpi.com
Degradation of the Phytyl Tail (Phase I and II Metabolism): The main pathway for the catabolism of α-tocopherol that has not been used as an antioxidant involves the shortening of its phytyl tail. This process is initiated by a cytochrome P450 enzyme (CYP4F2) that hydroxylates the terminal methyl group (ω-hydroxylation). oregonstate.edunih.gov This is followed by a series of β-oxidation steps, similar to fatty acid metabolism, which progressively shortens the side chain. nih.gov
This pathway leads to the formation of a series of long-chain, middle-chain, and short-chain metabolites. mdpi.commdpi.com The end-product of this pathway is 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) . psu.edunih.gov The excretion of α-CEHC in the urine increases when plasma α-tocopherol levels are high, suggesting it is a marker of excess vitamin E. psu.edu
In addition to α-CEHC, other novel metabolites have been identified through mass spectrometry-based metabolomics, including:
α-carboxyethylhydroxychroman (α-CEHC) glycine (B1666218) nih.gov
α-CEHC taurine (B1682933) nih.gov
α-CEHC acyl glucuronide nih.gov
α-CEHC ether glucuronide nih.gov
These metabolites represent Phase II conjugation reactions, where the initial metabolites are made more water-soluble for easier excretion. nih.gov For example, α-CEHC can be conjugated with glucuronic acid or sulfate. oregonstate.edu The identification of these various metabolites provides a more complete picture of the complex metabolic fate of α-tocopherol in the body.
Table of Research Findings on Tocopherol Metabolism
| Metabolic Process | Key Findings from Deuterated Tocopherol Studies | Identified Metabolites | Primary Tissues Involved |
|---|---|---|---|
| Intestinal Absorption | Approximately 55% of oral α-tocopherol is absorbed. oregonstate.edu Absorption is not saturated at higher doses. nih.govresearchgate.net No discrimination between tocopherol forms occurs during absorption. annualreviews.org | N/A | Small Intestine |
| Hepatic Processing | The liver preferentially secretes RRR-α-tocopherol into VLDL, a process mediated by α-TTP. nih.govannualreviews.org Forms not bound by α-TTP are metabolized for excretion. lumenlearning.commdpi.com | α-Tocopheryl Quinone, α-CEHC, and other chain-shortened metabolites | Liver |
| Tissue Distribution | Rapid equilibration in liver and spleen; slower turnover in heart, muscle, and adipose tissue. fao.org Adipose tissue is the main long-term storage site. lumenlearning.comlumenlearning.com | α-Tocopherol | Adipose Tissue, Liver, Spleen, Heart, Muscle, Adrenals |
| Excretion | The major route is fecal excretion via bile. lumenlearning.comlumenlearning.com Water-soluble metabolites are excreted in urine. lumenlearning.comoregonstate.edu | α-CEHC, α-CEHC conjugates (glucuronide, sulfate, glycine, taurine) oregonstate.edunih.gov | Liver, Kidneys |
| Metabolite Formation | Oxidation of the chromanol ring forms α-tocopheryl quinone. psu.edufao.org Phytyl tail degradation via ω-hydroxylation and β-oxidation forms various carboxyethyl hydroxychromans (CEHCs). oregonstate.edunih.gov | α-Tocopheryl Quinone, α-CEHC, α-CMBHC, α-13'OH, α-13'COOH mdpi.com | Liver |
Enzymatic Systems Involved in Tocopherol Metabolism (e.g., Esterases, Cytochrome P450 Enzymes)
The metabolism of tocopherols is a sophisticated process primarily occurring in the liver and involves several key enzymatic systems. While esterases are crucial for the hydrolysis of tocopheryl esters to their free tocopherol form, a critical step for absorption and subsequent metabolic activity, the cytochrome P450 (CYP) enzyme superfamily plays a central role in the catabolism of tocopherols. researchgate.netchiro.org
The initial and rate-limiting step in tocopherol degradation is the ω-hydroxylation of the phytyl tail, a reaction catalyzed by specific CYP enzymes. capes.gov.brnih.govnih.govmdpi.com Following this, a series of β-oxidation steps shorten the side chain, ultimately leading to the formation of water-soluble metabolites, such as carboxyethyl-hydroxychromans (CEHCs), which are then excreted in the urine. researchgate.netchiro.orgcapes.gov.brnih.gov
Research has identified CYP4F2 as a key enzyme in this pathway, exhibiting a higher catalytic activity for γ-tocopherol compared to α-tocopherol. researchgate.netcapes.gov.brnih.gov This preferential metabolism of non-α-tocopherols helps to explain the physiological retention of α-tocopherol. researchgate.netcapes.gov.brnih.gov CYP3A4 has also been implicated in tocopherol metabolism. researchgate.netnih.govdrugbank.com Studies using deuterated tocopherols have confirmed that different forms of vitamin E are metabolized at varying rates, with non-α-tocopherols and the 2S-stereoisomers of α-tocopherol being more rapidly converted to their CEHC metabolites. researchgate.netoup.com
Kinetic Modeling of alpha-Tocopherol Turnover in Research Models
Kinetic modeling using data from studies with deuterated α-tocopherol has provided quantitative insights into the turnover of this vitamin in the body. These models help to understand the rates of its disappearance from plasma and its movement between different body compartments.
Compartmental Analysis of Tocopherol Flux and Recirculation
Compartmental modeling has been employed to analyze the complex movement, or flux, of tocopherol between different body compartments, including plasma, red blood cells, and various tissues. nih.govnih.gov These models, often utilizing data from studies with radiolabeled or deuterium-labeled tracers, provide a quantitative framework for understanding tocopherol absorption, distribution, and recirculation. nih.govuva.nl
These analyses have revealed that after absorption, α-tocopherol is rapidly cleared from the plasma and taken up by the liver. jci.org The liver then resecretes it into circulation bound to lipoproteins. jci.org Compartmental models have quantified the high rates of exchange of α-tocopherol between plasma lipoproteins and other compartments, such as adipose tissue, highlighting the dynamic nature of tocopherol distribution. nih.gov For instance, the exchange flow between plasma lipoproteins and one of the model's compartments was nearly 200 μmol/d, with a significant flow of over 100 μmol/d to adipose tissue. nih.gov
Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that combines experimental data from isotope labeling with metabolic network models to quantify intracellular metabolic rates. mdpi.comresearchgate.net This approach has been used to study various metabolic pathways and can provide detailed insights into the compartmentalized metabolism of compounds like tocopherol. escholarship.orgnsf.govresearchgate.netjci.orgjci.org
Studies on the Differential Metabolism of alpha-Tocopherol Stereoisomers and Other Vitamers
The use of differentially deuterated tocopherols has been pivotal in demonstrating the differential metabolism of α-tocopherol stereoisomers and other vitamin E forms. The body exhibits a clear preference for the natural RRR-α-tocopherol. oup.compsu.edu
The hepatic α-tocopherol transfer protein (α-TTP) has a higher affinity for the 2R-stereoisomers (RRR, RRS, RSS, and RSR) of α-tocopherol, leading to their preferential incorporation into lipoproteins and distribution to tissues. oup.compsu.eduresearchgate.net The 2S-stereoisomers (SRR, SSR, SRS, and SSS), which are present in synthetic all-rac-α-tocopherol, are poorly recognized by α-TTP and are thus more readily metabolized and excreted. psu.eduresearchgate.net
Studies where subjects consumed equimolar doses of differentially deuterated RRR- and all-rac-α-tocopherol have shown that plasma concentrations of the RRR form are about twice as high as the all-rac form. psu.edu Conversely, the urinary excretion of α-CEHC derived from the all-rac form is three to four times greater than that from the RRR form, indicating its more rapid catabolism. oup.compsu.edu This differential handling results in a higher bioavailability of the RRR-stereoisomer. researchgate.netresearchgate.netnih.gov
Similarly, studies comparing α- and γ-tocopherol using deuterated tracers have shown that γ-tocopherol is metabolized and cleared from the plasma much more rapidly than α-tocopherol. researchgate.net This is consistent with the higher catalytic activity of CYP4F2 towards γ-tocopherol. researchgate.netcapes.gov.brnih.gov
The following table summarizes the key findings on the differential metabolism of tocopherol forms:
| Comparison | Key Finding |
| RRR-α-Tocopherol vs. all-rac-α-Tocopherol | Plasma concentrations of RRR-α-tocopherol are approximately twice those of all-rac-α-tocopherol after co-administration. psu.edu |
| Urinary excretion of α-CEHC from all-rac-α-tocopherol is 3-4 times higher than from RRR-α-tocopherol. psu.edu | |
| The bioavailability of RRR-α-tocopherol is significantly higher than that of all-rac-α-tocopherol. researchgate.netresearchgate.netnih.gov | |
| 2R-Stereoisomers vs. 2S-Stereoisomers | The hepatic α-TTP preferentially binds 2R-stereoisomers, leading to their retention. oup.compsu.eduresearchgate.net |
| The 2S-stereoisomers are preferentially metabolized and excreted. psu.eduresearchgate.net | |
| α-Tocopherol vs. γ-Tocopherol | γ-Tocopherol has a much shorter plasma half-life (around 13 hours) compared to α-tocopherol (around 57 hours). researchgate.net |
| γ-Tocopherol is more rapidly metabolized to γ-CEHC. researchgate.net |
Dl Alpha Tocopherol D9 in Mechanistic Biological Research
Studies in Cellular and Subcellular Models
The use of DL-alpha-Tocopherol-d9 in in-vitro models has been pivotal in dissecting the complex cellular and subcellular behaviors of vitamin E. By allowing researchers to differentiate between the exogenously supplied, labeled vitamin and the endogenous, unlabeled vitamin E already present in cells, this tool provides unparalleled precision in mechanistic studies.
The transport of the lipophilic alpha-tocopherol (B171835) into and out of cells is a complex process mediated by several proteins. Research has identified that cellular uptake is closely linked to lipoprotein metabolism and can involve mechanisms such as receptor-mediated endocytosis and selective lipid uptake via scavenger receptor class B type I (SR-BI). nih.govnih.gov Conversely, the efflux of vitamin E from cells is regulated by transporters like the ATP-binding cassette transporter A1 (ABCA1). nih.gov
Deuterium-labeled tocopherols (B72186), such as this compound, are instrumental in studies designed to quantify the rates and pathways of this transport. By introducing the labeled compound into cell culture media, scientists can trace its journey into the cell and subsequent efflux, providing precise data on transport kinetics. This methodology is critical for understanding how different cell types manage their vitamin E content and how these transport mechanisms might be altered in disease states.
Table 1: Key Proteins in Cellular α-Tocopherol Transport
| Process | Associated Proteins | Function | Reference |
|---|---|---|---|
| Cellular Uptake | Scavenger Receptor B Type I (SR-BI), LDL Receptors | Facilitate the transfer of α-tocopherol from lipoproteins into the cell. | nih.govnih.gov |
| Cellular Efflux | ABCA1 Transporter | Mediates the removal of α-tocopherol from the cell. | nih.gov |
As a potent lipid-soluble antioxidant, alpha-tocopherol is strategically positioned within cellular membranes to protect polyunsaturated fatty acids from oxidative damage. atamanchemicals.comnih.gov Studies have shown that it preferentially concentrates in membrane-rich organelles, particularly mitochondria and microsomes. nih.govnih.gov This localization is crucial, as mitochondria are primary sites of reactive oxygen species (ROS) production, making them vulnerable to oxidative stress. nih.gov
This compound is used to precisely track and quantify the accumulation of vitamin E in these specific subcellular compartments. After treating cells with the labeled vitamin, researchers can perform subcellular fractionation to isolate organelles like mitochondria and microsomes. Using mass spectrometry with this compound as a reference, they can determine the exact amount of the vitamin that has been incorporated into each compartment's membrane. For instance, research in muscle mitochondria has revealed that nearly 90% of the alpha-tocopherol is found in the outer membrane, a finding that can be confirmed with high accuracy using stable isotope tracers. researchgate.net This technique is essential for understanding how dietary supplementation can enrich specific organelles with this protective antioxidant. nih.govnih.gov
Studies utilizing deuterated tocopherols have provided direct evidence of this recycling mechanism in vivo. In one key study, the administration of deuterated alpha-tocopherol (d6-α-tocopherol) to human subjects showed that concurrent supplementation with vitamin C significantly slowed the rate of the labeled tocopherol's disappearance from the plasma. researchgate.net This demonstrated that vitamin C was actively regenerating alpha-tocopherol, thereby prolonging its retention in the body. researchgate.net this compound is employed in similar experimental designs, both in vivo and in cellular models, to investigate the efficiency of this regeneration system under various physiological and pathological conditions.
Beyond its direct role as a radical scavenger, alpha-tocopherol is now understood to be a modulator of signal transduction and gene expression. mdpi.com It can influence a variety of cellular processes by affecting the activity of enzymes and the expression of proteins involved in inflammation, cell proliferation, and platelet aggregation. drugbank.comnih.gov For example, alpha-tocopherol has been shown to inhibit protein kinase C, an important signaling molecule, and to downregulate the expression of genes involved in inflammation. mdpi.com
In research aimed at elucidating these molecular mechanisms, accurate quantification of the effector molecule—alpha-tocopherol—is paramount. This compound serves as the gold-standard internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis in these studies. Its use allows for the precise measurement of intracellular alpha-tocopherol concentrations, enabling researchers to establish clear dose-response relationships between the vitamin's level and its effects on redox-sensitive signaling pathways and gene expression. nih.gov
Applications in Animal Models for Disease Mechanism Elucidation
The use of this compound extends to in-vivo research, where it helps unravel the role of vitamin E in complex disease pathologies, particularly those linked to oxidative stress.
Oxidative stress is a well-established factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, tauopathies, and secondary damage following traumatic brain injury (TBI). nih.govane.plnih.gov The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition.
Animal models are crucial for studying these conditions. In transgenic mouse models that develop tau pathology similar to human tauopathies, supplementation with alpha-tocopherol has been shown to suppress the development of tau aggregates and delay motor weakness, suggesting that oxidative damage is a key driver of the pathology. nih.govnih.gov Similarly, in rat models of TBI, administration of alpha-tocopherol has been found to reduce markers of oxidative damage, such as lipid peroxidation, and improve cognitive function. xiahepublishing.comnih.gov
In these animal studies, this compound is a critical research tool. It can be used in two primary ways:
As a tracer: To study the pharmacokinetics of vitamin E in the central nervous system, determining how efficiently it crosses the blood-brain barrier and accumulates in brain tissue.
As an internal standard: For accurately measuring the levels of unlabeled, therapeutic alpha-tocopherol in brain homogenates. mdpi.com This allows researchers to correlate specific brain concentrations of the vitamin with neuroprotective outcomes, such as reduced oxidative stress markers, decreased neuronal loss, and improved functional recovery. frontiersin.orgfrontiersin.org
Table 2: Findings on α-Tocopherol in Animal Models of Neurological Conditions
| Condition | Animal Model | Key Findings with α-Tocopherol Supplementation | Reference |
|---|---|---|---|
| Tauopathies | Transgenic Mice (overexpressing human tau) | Suppressed and/or delayed development of tau pathology; attenuated motor weakness. | nih.govnih.gov |
| Traumatic Brain Injury (TBI) | Rats | Reduced lipid peroxidation in brain tissue; improved cognitive performance. | xiahepublishing.comnih.govnih.gov |
| Sporadic Alzheimer's-like Disease | Rats (icv-streptozotocin induced) | Reduced oxidative stress, neuronal loss, and Aβ plaque aggregation; improved memory and cognition. | frontiersin.org |
Studying the Involvement of Oxidative Damage in Pathological Mechanisms
The primary function of α-tocopherol as a potent lipid-soluble antioxidant makes it a key molecule in the study of diseases linked to oxidative stress. nih.govfao.org Pathological conditions such as cardiovascular disease, neurodegenerative disorders, and complications from inflammatory diseases often involve an imbalance where reactive oxygen species (ROS) overwhelm the body's antioxidant defenses, leading to cellular damage. nih.govfao.org
Deuterium-labeled compounds like this compound are instrumental in elucidating the dynamics of vitamin E in these pathological states. By tracing the labeled molecule, researchers can investigate the absorption, metabolism, and turnover rate of α-tocopherol under conditions of high oxidative stress. For instance, studies using deuterium-labeled α-tocopherol have demonstrated that smokers, who are exposed to significant oxidative stress from free radicals in cigarette smoke, exhibit a 25% faster depletion of plasma α-tocopherol compared to non-smokers. nih.govoregonstate.edu
This methodology has also been applied to patients with cystic fibrosis, a condition associated with chronic inflammation and oxidative distress. In these patients, researchers used hexadeuterium (d6)-α-tocopheryl acetate (B1210297) to measure plasma tocopherol pharmacokinetics. nih.gov Such studies can reveal how the body utilizes vitamin E during chronic disease and how its depletion might contribute to the pathology. nih.govresearchgate.net Furthermore, these tracer studies have shown that co-supplementation with vitamin C can slow the depletion rate of vitamin E, demonstrating the biochemical interaction and recycling of antioxidants in vivo. oregonstate.edu
In animal models, DL-alpha-tocopherol has been used to probe the oxidative stress theory, which posits that aging and life-history trade-offs are driven by the accumulation of oxidative damage. mdpi.comnih.gov In a study on Australian field crickets, supplementation with DL-alpha-tocopherol was used to measure its effect on lifespan, reproduction, and markers of oxidative damage. mdpi.comnih.gov While supplementation did not significantly alter lifespan, the study found that increased reproductive effort in males was associated with higher levels of protein-based oxidative damage. mdpi.com In all such studies, the use of this compound as an internal standard during analysis is critical for the accurate measurement of endogenous and supplemented tocopherol levels in tissues, which is necessary to correlate these levels with specific pathological outcomes. frontiersin.orgnih.gov
Investigating Biochemical and Physiological Changes in Response to Tocopherol Manipulation
Manipulating tocopherol levels in research models allows for the direct investigation of its impact on a wide array of biochemical and physiological processes. This compound serves as an essential analytical standard to precisely quantify the changes in endogenous α-tocopherol and its metabolites in response to these manipulations. frontiersin.orgnih.gov
Research has shown that vitamin E can modulate the activity of various enzymes and influence gene expression, thereby affecting signal transduction and metabolic pathways. nih.govnih.gov For example, α-tocopherol is known to inhibit protein kinase C, an enzyme involved in cellular proliferation and differentiation. nih.gov In animal models, vitamin E deficiency has been linked to alterations in glucose metabolism, while supplementation has been shown to influence the expression of genes related to lipid metabolism and antioxidant enzymes. nih.govtandfonline.com
In studies with dairy calves, supplementation with d-α-tocopherol led to significant biochemical and physiological changes, demonstrating the vitamin's role in health and growth. These changes, which would be quantified using a deuterated standard like this compound for accuracy, are summarized in the table below.
Table 1: Selected Biochemical and Physiological Changes in Pre-ruminant Calves with d-α-Tocopherol Supplementation
| Parameter | Observation in Supplemented Calves | Implication |
|---|---|---|
| Plasma α-tocopherol | Significantly greater concentrations | Improved vitamin E status |
| Serum Haptoglobin | Ameliorated the rise associated with inflammation | Anti-inflammatory effect |
| Plasma IgG1 | Higher concentrations compared to controls | Potential improvement in passive immune transfer |
| Total Weight Gain | Tended to be greater in calves on a moderate growth diet | Positive effect on growth under specific dietary conditions |
Data derived from a study on the effects of d-α-tocopherol and dietary energy on dairy calves.
Research in Nutritional and Physiological Animal Models (e.g., Impact on Growth Rate, Immune Function, Meat Quality, Rumen Fermentation)
In animal nutrition, DL-alpha-tocopherol is a common feed supplement used to enhance health and improve the quality of animal products. mdpi.comadmanimalnutrition.com The use of its deuterated form, this compound, is vital for pharmacokinetic studies that determine bioavailability and tissue deposition, ensuring that supplementation strategies are effective. researchgate.netresearchgate.net
Impact on Growth Rate, Immune Function, and Meat Quality
The impact of vitamin E supplementation on animal growth can vary depending on the species and diet. mdpi.comcdnsciencepub.com Studies in broilers have found that supplementing with DL-α-tocopherol acetate did not significantly alter growth performance, possibly because the basal diet already met the minimum requirements. cdnsciencepub.comnih.gov However, in swine and dairy cattle, supplementation has been associated with improved growth rates. mdpi.com
The enhancement of immune function is a well-documented benefit. In calves, supplementation with DL-α-tocopheryl acetate has been shown to increase antibody titers against specific pathogens, indicating a stronger humoral immune response. mdpi.comsemanticscholar.org
One of the most significant applications of DL-alpha-tocopherol in animal production is the improvement of meat quality, particularly its color and oxidative stability. tandfonline.comnih.govresearchgate.net Lipid oxidation is a primary cause of deterioration in meat, leading to off-flavors and discoloration. researchgate.net As a potent antioxidant, α-tocopherol deposited in the muscle tissue protects polyunsaturated fatty acids from oxidation. atamanchemicals.com This extends the shelf life and maintains the desirable red color of meat, which is a key factor for consumer acceptance. nih.gov
Table 2: Effect of DL-α-Tocopherol Acetate Supplementation on Broiler Meat Quality
| Parameter | Control Group | Supplemented Group | Finding |
|---|---|---|---|
| Breast Muscle α-tocopherol | Lower concentration | Increased concentration | Vitamin E is effectively deposited in the muscle. nih.gov |
| Thigh Muscle α-tocopherol | Lower concentration | Increased concentration | Vitamin E is effectively deposited in the muscle. nih.gov |
| Breast Meat Color (Redness) | Lower value | Increased redness (p<0.05) | Improves visual appeal of the meat. nih.govresearchgate.net |
| Thigh Meat Drip Loss (24h) | Higher percentage | Reduced drip loss (p<0.05) | Improves water-holding capacity and meat quality. nih.govresearchgate.net |
| Breast Meat Lipid Oxidation (MDA) | Higher value | Decreased MDA content (p<0.05) | Enhances oxidative stability of the meat. researchgate.net |
Findings based on a 42-day study comparing a basal diet to a diet supplemented with 20 IU DL-α-tocopherol acetate.
Research in Rumen Fermentation
In ruminant animals like cattle and sheep, the stability of dietary supplements within the rumen is a critical factor for their efficacy. The rumen hosts a complex microbial ecosystem capable of degrading various nutrients before they reach the small intestine for absorption. Research has investigated the fate of DL-alpha-tocopherol in this environment.
In vitro studies using rumen fluid have shown that both α-tocopherol and its esterified form, α-tocopheryl acetate, are stable and not significantly degraded by ruminal microorganisms. okstate.educabidigitallibrary.orgnih.gov One study reported that all-rac-α-tocopheryl acetate was stable in the rumen of high-yielding dairy cows. mdpi.com Other research suggests that α-tocopheryl acetate may even positively influence rumen fermentation by increasing protozoal activity and feed degradability. mdpi.com This stability ensures that the supplemented vitamin E passes to the lower digestive tract for absorption, allowing it to exert its systemic physiological effects. okstate.edu
Future Directions and Emerging Research Avenues for Dl Alpha Tocopherol D9
Development of Novel Isotope-Labeled Tocopherol Analogues with Enhanced Specificity
The complexity of the vitamin E metabolome necessitates the development of a broader array of stable isotope-labeled standards. While DL-alpha-Tocopherol-d9 is invaluable for tracking the parent compound, research into the biological activities of its various metabolites is expanding. nih.gov Future efforts will likely focus on the synthesis of novel labeled analogues of these downstream products.
Key areas for development include:
Metabolite-Specific Standards: Synthesizing deuterium-labeled versions of key alpha-tocopherol (B171835) metabolites, such as the short-chain carboxyethyl-hydroxychromans (α-CEHC) and the long-chain metabolites (LCMs) like α-13’-carboxychromanol (α-13’-COOH). nih.gov The availability of these standards is crucial for accurate quantification in metabolic studies, as researchers often have to synthesize these compounds in-house. researchgate.net
Site-Specific Labeling: Creating tocopherol analogues with deuterium (B1214612) labels on specific positions of the chromanol ring or the phytyl tail. This would allow for more detailed mechanistic studies to determine which parts of the molecule are involved in specific reactions or metabolic transformations.
Stereoisomer-Specific Tracers: Developing labeled standards for each of the eight stereoisomers of alpha-tocopherol. As the body preferentially uses the RRR-α-tocopherol form, having labeled standards for the other stereoisomers would enable more precise studies on their respective absorption, distribution, and metabolism. oregonstate.edu
These advancements will provide researchers with a more refined toolkit to dissect the intricate pathways of vitamin E metabolism with greater specificity and accuracy.
Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) for Comprehensive Systemic Analysis
The integration of stable isotope tracers like this compound with high-throughput "omics" technologies is a powerful strategy for gaining a holistic understanding of vitamin E's role in health and disease. Metabolomics and lipidomics, which measure large numbers of small molecules and lipids in a biological sample, can reveal systemic changes in response to tocopherol administration. nih.govyoutube.com
By incorporating this compound into these study designs, researchers can:
Trace Metabolic Fates: Follow the labeled tocopherol as it is absorbed, distributed to various tissues, and converted into different metabolites, all while simultaneously observing global changes in the metabolome and lipidome. semanticscholar.org
Identify Novel Interactions: Uncover previously unknown interactions between tocopherol metabolism and other metabolic pathways. For example, a lipidomic analysis could reveal how alpha-tocopherol supplementation specifically affects the composition of polyunsaturated fatty acids within cell membranes.
Elucidate Mechanisms of Action: Link the metabolic fate of this compound to specific changes in downstream biochemical pathways, providing deeper insights into its mechanisms of action beyond its antioxidant function. escholarship.org
Recent metabolomics protocols have already begun to explore the "vitamin E metabolome," highlighting the potential of this integrated approach. nih.govnih.gov The use of labeled tracers is essential for accurately distinguishing between endogenous and exogenously administered tocopherol and its metabolites within these complex datasets.
Table 1: Potential Applications of this compound in Multi-Omics Research
| Omics Field | Research Question | Role of this compound |
| Metabolomics | How does α-tocopherol supplementation impact pathways like glycolysis or the TCA cycle? | Traces the administered vitamin E and its metabolites, allowing correlation with changes in other metabolic intermediates. |
| Lipidomics | What is the influence of α-tocopherol on the composition of specific lipid classes (e.g., phospholipids, triglycerides) in different tissues? | Enables precise measurement of α-tocopherol incorporation into lipid environments and its effect on lipid profiles. |
| Nutrigenomics | How does inter-individual variability in α-tocopherol metabolism affect gene expression related to lipid metabolism and inflammation? | Quantifies the metabolic phenotype (e.g., rate of metabolite production) to correlate with genetic polymorphisms and transcriptomic data. |
Advanced Imaging Techniques Incorporating Labeled Tracers for In Situ Localization and Dynamics
A significant challenge in vitamin E research is understanding its distribution and function at the subcellular level. While quantification in bulk tissue provides valuable information, it does not reveal the specific localization within organelles or membranes. Advanced imaging techniques, when combined with labeled tracers, offer a promising avenue to overcome this limitation.
Future applications could involve:
Positron Emission Tomography (PET): While this compound is not radioactive, the development of tocopherol analogues labeled with positron-emitting isotopes (like Fluorine-18) could enable in vivo imaging of its uptake and distribution in organs like the brain and liver. unc.edudrugtargetreview.com This would be invaluable for studying its role in neurodegenerative diseases and nonalcoholic fatty liver disease. nih.govnih.gov
Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy or Photoactivated Localization Microscopy (PALM) could potentially be adapted to visualize tocopherol distribution at the nanoscale. nih.gov This would require the development of fluorescently-labeled tocopherol analogues that retain their biological activity.
Mass Spectrometry Imaging (MSI): This technique allows for the label-free mapping of molecules in tissue sections. Incorporating a study with this compound would allow researchers to precisely map the distribution of the administered, labeled form throughout a tissue slice, distinguishing it from the endogenous vitamin E.
These cutting-edge imaging approaches could provide unprecedented spatial and temporal resolution, revealing where alpha-tocopherol is located within cells and tissues and how its localization changes in response to physiological or pathological stimuli. rdworldonline.com
Elucidating Inter-Individual Variability in Tocopherol Metabolism and Response in Research Models
A consistent finding in vitamin E research is the marked inter-individual variability in how organisms absorb, metabolize, and respond to tocopherol supplementation. nih.govnih.gov This variability complicates the interpretation of clinical studies and the establishment of dietary recommendations. This compound is an ideal tool for investigating the factors underlying these differences in controlled research models.
Research in this area will focus on:
Genetic Factors: Using animal models with specific genetic modifications (e.g., knockouts of cytochrome P450 enzymes like CYP4F2) to study how variations in metabolic genes affect the processing of a known dose of this compound. nih.govbohrium.com
Influence of Gut Microbiota: Administering this compound to germ-free versus conventional animal models to explore the role of the gut microbiome in tocopherol absorption and metabolism.
Disease State Impact: Comparing the pharmacokinetics of this compound in healthy animal models versus those with conditions like chronic kidney disease or metabolic syndrome to understand how disease processes alter vitamin E handling. mdpi.com
By using this compound in these controlled settings, researchers can isolate specific variables and systematically dissect the complex interplay of genetics, environment, and disease state in determining an individual's vitamin E status and response. mdpi.com
Table 2: Factors Contributing to Inter-Individual Variability in Tocopherol Metabolism
| Factor | Description | Potential Investigation with this compound |
| Genetic Polymorphisms | Variations in genes for transport proteins (e.g., α-TTP) and metabolic enzymes (e.g., CYP450s). nih.govmdpi.com | Precisely quantify differences in absorption, metabolite formation, and clearance rates in models with different genetic backgrounds. |
| Lifestyle Factors | Diet, smoking, and alcohol consumption can influence circulating α-tocopherol levels. nih.gov | Use as a tracer in animal models to study how these factors impact the kinetics of a defined tocopherol dose. |
| Baseline Nutrient Status | Pre-existing levels of other nutrients (e.g., other fat-soluble vitamins) may affect tocopherol metabolism. | Administer to models with varying nutritional statuses to assess the impact on tocopherol bioavailability and turnover. |
| Disease Pathology | Conditions associated with oxidative stress or lipid malabsorption can alter vitamin E requirements and metabolism. mdpi.com | Compare pharmacokinetic profiles in disease models versus healthy controls to identify disease-specific alterations. |
Standardizing Research Protocols for Enhanced Comparability Across Studies and Laboratories
The precision afforded by stable isotope dilution analysis using compounds like this compound can be undermined by a lack of standardized protocols across different research groups. To enhance the rigor, reproducibility, and comparability of findings, a future direction must involve the development and adoption of standardized methodologies.
Key areas for standardization include:
Sample Handling and Preparation: Establishing consensus protocols for the collection, storage, and extraction of biological samples to minimize artefactual degradation of tocopherols (B72186) and their metabolites.
Analytical Methods: Defining best practices for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, including calibration procedures, quality control measures, and data reporting standards. nih.gov
Pharmacokinetic Modeling: Encouraging the use of consistent models and parameters for analyzing data from tracer studies to ensure that pharmacokinetic metrics (e.g., half-life, clearance) are comparable across different studies.
Isotope Labeling in Expression Systems: For in vitro work, standardizing protocols for the efficient and cost-effective isotope labeling of proteins involved in tocopherol transport and metabolism. researchgate.netnih.govunl.pt
Similar efforts to standardize isotope dilution techniques for other nutrients, such as vitamin A, have been recognized as crucial for advancing public health research. nih.gov Applying this principle to vitamin E research will be essential for building a cohesive and reliable body of evidence regarding its metabolism and function.
Q & A
Basic: What analytical methods are recommended for quantifying DL-alpha-Tocopherol-d9 in biological matrices?
Answer:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices like serum or tissue homogenates. Key steps include:
- Sample Preparation : Use liquid-liquid extraction with hexane:isopropanol (3:1 v/v) to isolate tocopherols while minimizing matrix interference .
- Chromatography : A C18 reverse-phase column with isocratic elution (methanol:water, 95:5 v/v) ensures separation of deuterated and non-deuterated isoforms .
- Detection : MRM (multiple reaction monitoring) in positive ion mode, targeting m/z transitions specific to this compound (e.g., m/z 448 → 165) .
- Validation : Include recovery tests (85–110%) and limit of quantification (LOQ ≤ 10 ng/mL) per ICH guidelines .
Advanced: How do deuterium substitution kinetics impact this compound’s bioavailability compared to non-deuterated alpha-tocopherol?
Answer:
Deuterium at the C-2, C-4', and C-8' positions reduces metabolic oxidation rates by stabilizing C-H bonds, prolonging half-life in vivo. Key considerations:
- Pharmacokinetics : Deuterated forms exhibit 20–30% slower hepatic clearance in rodent models due to reduced CYP4F2-mediated catabolism .
- Isotope Effect : Use dual-isotope tracer studies (³H-labeled vs. d9) in parallel to differentiate tissue-specific uptake .
- Data Interpretation : Normalize results to account for isotopic interference in MS spectra using standard curves with matched deuterium content .
Basic: What are optimal storage conditions for this compound to prevent degradation?
Answer:
Store lyophilized this compound at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. For solutions, use ethanol or dimethyl sulfoxide (DMSO) as solvents, and avoid repeated freeze-thaw cycles. Stability studies show <5% degradation over 12 months under these conditions .
Advanced: How can researchers resolve contradictions in antioxidant activity assays for this compound?
Answer:
Discrepancies often arise from assay-specific interference:
- ORAC vs. DPPH Assays : ORAC (oxygen radical absorbance capacity) measures hydrogen atom transfer, while DPPH (2,2-diphenyl-1-picrylhydrazyl) assesses electron transfer. This compound may show lower DPPH activity due to steric hindrance from deuterium .
- Cell-Based Models : Use UVB-irradiated fibroblasts (as in [2]) to contextualize activity within biological membranes, where deuterium enhances lipid peroxidation resistance .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare assay outcomes across ≥3 independent replicates .
Basic: What experimental controls are essential for in vitro studies using this compound?
Answer:
- Negative Controls : Solvent-only (e.g., ethanol) and deuterium-free alpha-tocopherol to isolate isotope-specific effects .
- Positive Controls : Trolox (water-soluble vitamin E analog) for antioxidant assays .
- Matrix Blanks : Process samples without this compound to identify background noise in LC-MS/MS .
Advanced: What synthetic strategies improve yield and purity of this compound?
Answer:
- Deuterium Incorporation : Use catalytic deuteration with Pd/C or PtO₂ under D₂ gas to saturate phytyl side-chain positions .
- Chiral Resolution : Employ immobilized lipases (e.g., Candida antarctica) to separate d9 enantiomers, achieving >98% enantiomeric excess .
- Purification : Simulated moving bed (SMB) chromatography reduces solvent use while maintaining >99.5% purity .
Basic: How is this compound used to trace vitamin E metabolism in vivo?
Answer:
Administer this compound orally or intravenously and monitor deuterium retention in:
- Plasma : Peak concentrations at 6–12 hours post-dosing .
- Tissues : Liver and adipose show highest accumulation; use isotopic ratio (d9/d0) to quantify turnover .
- Excretion : Fecal elimination of deuterated carboxyethyl hydroxychroman (CEHC) metabolites indicates hepatic catabolism .
Advanced: What mechanistic insights can deuterium labeling provide about alpha-tocopherol’s role in signaling pathways?
Answer:
- Nrf2 Activation : Deuterated forms delay Keap1 dissociation, prolonging Nrf2-mediated antioxidant gene expression .
- Membrane Dynamics : Use fluorescence anisotropy with deuterated probes to study lipid raft stabilization .
- Protein Binding : Surface plasmon resonance (SPR) reveals slower binding kinetics to tocopherol transfer protein (TTP) due to deuterium .
Basic: How to validate the isotopic purity of this compound?
Answer:
- NMR Analysis : ²H NMR should show no protio (¹H) peaks at C-2, C-4', and C-8' positions .
- High-Resolution MS : Confirm molecular ion (m/z 439.437) and isotopic abundance (≥99% d9) .
Advanced: What ethical considerations arise when using deuterated compounds in preclinical studies?
Answer:
- Data Transparency : Disclose deuterium content and synthetic routes to ensure reproducibility .
- Animal Welfare : Minimize sample sizes using power analysis; prioritize non-invasive sampling (e.g., tail vein blood) .
- Bias Mitigation : Double-blinding in treatment groups and independent statistical review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
